molecular formula C8H13N B031982 3-Ethyl-2,4-dimethyl-1H-pyrrole CAS No. 517-22-6

3-Ethyl-2,4-dimethyl-1H-pyrrole

Cat. No. B031982
CAS RN: 517-22-6
M. Wt: 123.2 g/mol
InChI Key: ZEBBLOXDLGIMEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives like 3-Ethyl-2,4-dimethyl-1H-pyrrole typically involves condensation reactions, where precursors such as 2H-azirines and enamines react to form dihydropyrroles, subsequently yielding pyrrole-2-carboxylic acid derivatives under specific conditions (Law et al., 1984). This process highlights the versatility of pyrrole synthesis, allowing for the introduction of various substituents to tailor the molecule's properties.

Molecular Structure Analysis

Pyrrole derivatives exhibit diverse molecular structures due to the presence of different substituents. The structure of these compounds is often elucidated using X-ray crystallography, demonstrating how substituents influence the overall geometry and molecular conformation. For example, the molecular structure of similar derivatives has been solved, revealing interactions such as hydrogen bonds forming dimers, and showing how the pyrrole ring and substituents like carboxylate groups orient relative to each other (Silva et al., 2006).

Chemical Reactions and Properties

3-Ethyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, highlighting its reactivity. Such reactions include oxidation processes where substituted pyrroles may form 2-hydroxy-2H-pyrroles under certain conditions, indicating the susceptibility of the pyrrole ring to oxidative modifications (Cirrincione et al., 1987).

Physical Properties Analysis

The physical properties of pyrrole derivatives, including melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of alkyl groups, such as ethyl and methyl, affects the compound's hydrophobicity and solubility in organic solvents. X-ray crystallography and spectroscopic methods provide insights into the crystal packing and intermolecular interactions, such as hydrogen bonding, which can influence these properties (Senge & Smith, 2005).

Chemical Properties Analysis

The chemical properties of 3-Ethyl-2,4-dimethyl-1H-pyrrole, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are largely determined by the pyrrole ring's electronic nature and the effects of the substituents. Computational studies, including density functional theory (DFT) and atoms in molecules (AIM) analyses, help in understanding these properties by exploring the molecule's electron density, molecular orbitals, and potential reaction sites (Singh et al., 2012).

Scientific Research Applications

  • Electrophilic Properties and Dimer Formation : Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of 3-Ethyl-2,4-dimethyl-1H-pyrrole, acts as a strong electrophile and forms dimers in solid state through heteronuclear interactions (Singh et al., 2013).

  • Reactivity with Hydrazines : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with hydrazines to produce regioisomeric 3- and 5-substituted compounds (Mikhed’kina et al., 2009).

  • Structural Properties : Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate exhibits a pyrrole ring with attached methoxycarbonyl and ethyl groups, forming dimers in a head-to-head mode (Lu et al., 2011).

  • Oxidative Polymerization Pathway : A study identified a new oxidative polymerization pathway for alkylpyrroles, indicating potential applications in pharmaceuticals and cosmetics (Hansen et al., 2005).

  • Precursor for Various Derivatives : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a good precursor for the synthesis of formyl, acetyl, schiff base, hydrazones, hydrazide-hydrazones, and chalcones (Rawat & Singh, 2014).

  • Nonlinear Optical Applications : Novel pyrrole chalcone derivatives exhibit high reactivity and attractive spectral properties, making them suitable for nonlinear optical applications (Singh et al., 2013).

  • Antimicrobial Activity : Some novel derivatives of 3-Ethyl-2,4-dimethyl-1H-pyrrole have shown significant antimicrobial activity, suitable for developing new therapeutic tools (Hublikar et al., 2019).

  • Hydrogen-Bonding Patterns : Hydrogen-bonded dimers form in six 2,4-dimethylpyrrole derivatives, demonstrating distinct molecular interactions (Senge & Smith, 2005).

  • Chemical Reactivity and Hyperpolarizability : Ethyl-4-{[(2,4-dinitrophenyl)-hydrazono]-ethyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate shows promising chemical reactivity and first hyperpolarizability, indicating potential industrial applications (Singh et al., 2012).

Safety And Hazards

3-Ethyl-2,4-dimethyl-1H-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-ethyl-2,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBBLOXDLGIMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199647
Record name Kryptopyrrole
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Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2,4-dimethyl-1H-pyrrole

CAS RN

517-22-6
Record name 2,4-Dimethyl-3-ethylpyrrole
Source CAS Common Chemistry
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Record name Kryptopyrrole
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Record name Kryptopyrrole
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Record name 3-ethyl-2,4-dimethyl-1H-pyrrole
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Record name 2,4-DIMETHYL-3-ETHYLPYRROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
X Li, X Guo, Y Chen, T Cui, L Xing - Journal of Fluorescence, 2021 - Springer
Dipyrrolydiketones BF 2 complex was synthesized and characterized by NMR, HRMS, and single crystal diffraction. In non-polar environment, this BF 2 containing dye emitted bright …
Number of citations: 8 link.springer.com
SH Choi - 생명과학회지, 2012 - dbpia.co.kr
To produce a new tea with a good flavor and functional properties using green tea of low quality, naked barley and barley were selected to blend with the green tea. The simultaneous …
Number of citations: 4 www.dbpia.co.kr
RI Lerrick - AIP Conference Proceedings, 2021 - pubs.aip.org
This article provides efforts on a resolution of axially chiral BODIPYs (Ax*-BODIPY) towards Boron’s chiral utilization. Simply by generating the second chiral center on the …
Number of citations: 4 pubs.aip.org
K Chaiwong, T Kiatsiriroat, N Vorayos… - Biomass and bioenergy, 2013 - Elsevier
This study examined bio-oil and bio-char fuel produced from Spirulina Sp. by slow pyrolysis. A thermogravimetric analyser (TGA) was used to investigate the pyrolytic characteristics and …
Number of citations: 267 www.sciencedirect.com
X Guo, CT Ho, W Schwab, X Wan - Food Chemistry, 2021 - Elsevier
Roasting is crucial for producing large-leaf yellow tea (LYT) as it substantially affects chemical composition and sensory quality. However, the effect of roasting degree on LYT flavor …
Number of citations: 56 www.sciencedirect.com
X Guo, CT Ho, W Schwab, C Song, X Wan - Food chemistry, 2019 - Elsevier
Large-leaf yellow tea (LYT) imparting unique toasty flavor is a traditional beverage in China. The volatile composition of LYT after full fire processing (FF-YT) was determined by different …
Number of citations: 78 www.sciencedirect.com
AE Sadak, AC Gören, ÖA Bozdemir… - …, 2017 - Wiley Online Library
In this study, the effects of the heteroaromatic indole ring on the chemical and photophysical properties of BODIPY (4,4‐difluoro‐4‐bora‐3a,4a‐diaza‐s‐indacene) dyes were …
W Lu, C Wang, Z Yang - Bioresource technology, 2009 - Elsevier
The aim of this study was to prepare HCF (High caloric fuel) from WH (water hyacinth) by deoxy-liquefaction and investigate the composition of HCF. The experiment was performed in a …
Number of citations: 48 www.sciencedirect.com
R Saito, A Ohno, E Ito - Tetrahedron, 2010 - Elsevier
As a chemiluminescent chemosensor that emits yellow light on reacting with a superoxide radical anion (O 2 − ) and has a lipophilic character, a 6-phenylimidazo[1,2-a]pyrazin-3(7H)-…
Number of citations: 22 www.sciencedirect.com
AC Benniston, G Copley, KJ Elliott, RW Harrington… - 2008 - Wiley Online Library
The synthesis and properties of two closely related boron dipyrromethene (BODIPY) derived dyads, incorporating redox‐active quinone units appended at the meso position, are …

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